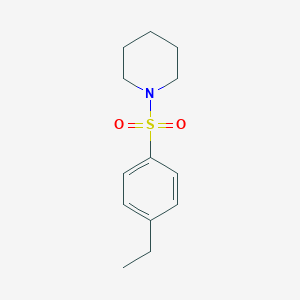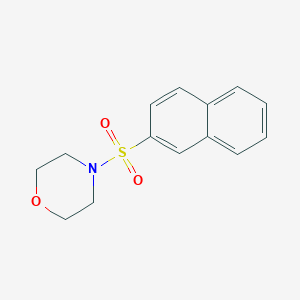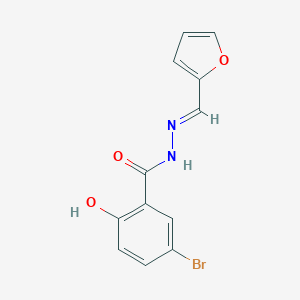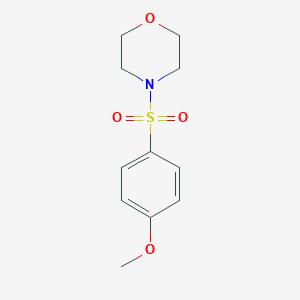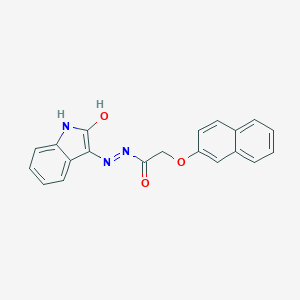
2-(naphthalen-2-yloxy)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-2-yloxy)-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide is a novel chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer Properties
- A study conducted by Salahuddin et al. (2014) explored the synthesis and characterization of related compounds for potential anticancer applications. They evaluated these compounds in vitro for anticancer activity using the NCI 60 Cell screen on various cell lines. One of the compounds was found to be most active against breast cancer cell lines, suggesting potential applications in cancer therapy (Salahuddin et al., 2014).
Antiviral Properties
- El‐Sayed et al. (2010) synthesized new derivatives and evaluated their antiviral activities against HCV and HIV viruses. This study demonstrates the potential of such compounds in antiviral therapy (El‐Sayed et al., 2010).
Antimicrobial Activities
- Gupta and Chaudhary (2013) reported on the synthesis of related compounds, which were subsequently screened for antimicrobial activity. The study highlighted the potential of these compounds in combating microbial infections (Gupta & Chaudhary, 2013).
Anti-Parkinson’s Activity
- Gomathy et al. (2012) synthesized novel derivatives and studied their anti-Parkinson's activity. The study involved in vitro and in vivo screening, indicating the potential use of these compounds in treating Parkinson's disease (Gomathy et al., 2012).
Antibacterial and Antioxidant Activities
- Venkatesan et al. (2012) conducted a study on Schiff base derivatives, including those related to your compound of interest, and evaluated their antibacterial and antioxidant activities. This research adds to the potential utility of these compounds in both antibacterial applications and as antioxidants (Venkatesan et al., 2012).
Propiedades
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(12-26-15-10-9-13-5-1-2-6-14(13)11-15)22-23-19-16-7-3-4-8-17(16)21-20(19)25/h1-11,21,25H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZDDTYDVBSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)
![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)


![2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B352192.png)
![2-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B352194.png)

